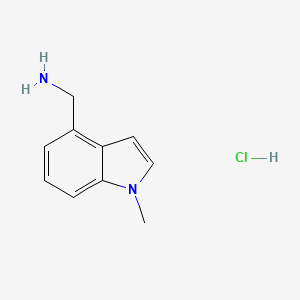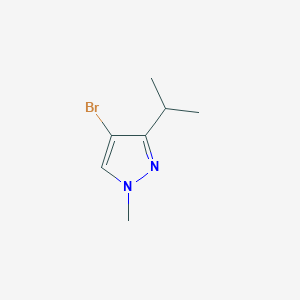
3-Fluoro-2-(methoxymethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(methoxymethyl)aniline consists of a benzene ring with a fluoro group at the 3rd position and a methoxymethyl group at the 2nd position . The InChI code for this compound is 1S/C8H10FNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis
3-Fluoro-2-(methoxymethyl)aniline is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of 3-Fluoro-2-Quinolones : This compound has been used in the synthesis of 3-Fluoro-2-quinolones, a process involving the condensation between lithium anilides and specific esters (Mävers & Schlosser, 1996).
Pharmacological Studies
- Docking and QSAR Studies for Kinase Inhibitors : It was a key component in the study of c-Met kinase inhibitors, involving docking and quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
Chemical Interaction Studies
- Fluorescence Quenching Studies : Used in the study of fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing insights into molecular interactions and behaviors (Geethanjali et al., 2015).
Materials Science and Chemistry
- Synthesis of Cu(II) and Pd(II) Complexes : This compound contributed to the synthesis and study of Cu(II) and Pd(II) complexes with antiproliferative activity studies (Kasumov et al., 2016).
- Electrochemical Studies : Investigated for its electrochemical behavior and potential in electrochemical polymerization of fluoro‐substituted anilines (Cihaner & Önal, 2002).
Biological Applications
- Schiff-base Fluorescent Sensor Development : Utilized in the synthesis of Schiff-base fluorescent sensors for detecting aluminum(III) ions in living cells, highlighting its application in biological systems (Tian et al., 2015).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
3-Fluoro-2-(methoxymethyl)aniline is a type of organic compound known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group
Biochemical Pathways
It’s worth noting that aminotoluenes can participate in various biochemical reactions due to their aromatic structure and functional groups .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-(methoxymethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
3-fluoro-2-(methoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFPWTYFSMCWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(methoxymethyl)aniline | |
CAS RN |
1340443-15-3 |
Source


|
| Record name | 3-fluoro-2-(methoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)







![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)
